5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-7-5-6-3-4-10-8(6)11-9(7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISQMPGJQHROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278495 | |
| Record name | 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-61-2 | |
| Record name | 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701278495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 5,6 Dimethoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Regioselective Functionalization of the Pyrrole (B145914) Moiety
The pyrrole ring in the 7-azaindole (B17877) system is electron-rich and thus predisposed to electrophilic attack. The presence of two electron-donating methoxy (B1213986) groups on the adjacent pyridine (B92270) ring is expected to further enhance the electron density of the pyrrole moiety, influencing its reactivity.
Electrophilic substitution in 7-azaindole derivatives typically occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site. uni-rostock.deuni-rostock.de This regioselectivity is a general feature of the 7-azaindole nucleus.
Nitration: The introduction of a nitro group onto the 7-azaindole scaffold is a key transformation. Generally, direct nitration of 7-azaindole can be challenging and may lead to a mixture of products or require specific conditions. For instance, the nitration of 7-azaindole N-oxide has been shown to yield a mixture of 3- and 4-nitro isomers. morressier.com A common strategy involves the nitration of the corresponding 7-azaindoline, which behaves like a substituted 2-aminopyridine, directing nitration to the 5-position of the pyridine ring. nih.gov For 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine, nitration would be expected to occur at the C3 position of the pyrrole ring, although specific documented examples for this derivative are not prevalent in readily available literature.
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. organic-chemistry.orgchemistrysteps.com Given the electron-rich nature of the pyrrole ring in 7-azaindoles, they are suitable substrates for this transformation, with formylation generally occurring at the C3-position. researchgate.netchemrxiv.org While specific studies on the Vilsmeier-Haack formylation of this compound are not extensively documented, the general reactivity pattern of 7-azaindoles suggests that it would likely yield this compound-3-carbaldehyde. The reaction mechanism involves the formation of a chloromethyliminium salt as the electrophile, which then attacks the electron-rich pyrrole ring. chemistrysteps.com
Nucleophilic substitution on the pyrrole ring of 7-azaindole is generally difficult due to the ring's electron-rich character. quimicaorganica.org Such reactions typically require the presence of strong electron-withdrawing groups on the pyrrole ring to activate it towards nucleophilic attack. quimicaorganica.org Alternatively, functionalization can be achieved through metallation, for example, by using strong bases like organolithium reagents to deprotonate the pyrrole ring, followed by reaction with an electrophile. researchgate.net For this compound, this would likely involve initial N-protection followed by lithiation and subsequent reaction. Another approach could involve the introduction of a good leaving group, such as a halogen, at a specific position on the pyrrole ring, which can then be displaced by a nucleophile, often facilitated by transition metal catalysis. researchgate.net
Chemical Modifications of the Pyridine Ring
The pyridine ring in 7-azaindole is electron-deficient compared to the pyrrole ring and is less reactive towards electrophilic substitution. However, its reactivity can be modulated through various strategies, including the formation of N-oxide intermediates, nucleophilic dearomatization, and reduction.
The formation of a pyridine N-oxide is a common strategy to alter the reactivity of the pyridine ring. researchgate.net The N-oxide group increases the electron density at the C4 and C6 positions, making them more susceptible to electrophilic attack, while also activating the C2 and C6 positions for nucleophilic substitution. researchgate.neteurekaselect.com For 7-azaindole derivatives, N-oxidation typically occurs at the pyridine nitrogen. nih.govresearchgate.net The resulting 7-azaindole N-oxide can then be used in a variety of subsequent functionalization reactions. For instance, Cu(II) fluoride-catalyzed N-arylation of 7-azaindole N-oxides has been developed, highlighting the role of the N-oxide as a ligand and promoter in coupling reactions. acs.orgacs.org While specific examples for this compound are scarce, this strategy represents a plausible route for the functionalization of its pyridine ring.
Nucleophilic dearomatization is a powerful tool for the synthesis of saturated and partially saturated heterocyclic scaffolds from aromatic precursors. mdpi.comacs.orgnih.govnih.gov Direct nucleophilic attack on the pyridine ring is challenging due to its aromaticity and requires either activation of the pyridine ring or the use of highly reactive nucleophiles. mdpi.com Activation is often achieved by N-functionalization, such as N-acylation or N-alkylation, to form a pyridinium (B92312) salt, which is significantly more electrophilic. mdpi.comnih.gov The resulting pyridinium species can then undergo nucleophilic addition, typically at the C2 or C4 positions. acs.orgnih.gov Various nucleophiles, including organometallic reagents and enolates, can be employed in these reactions. mdpi.com Catalytic asymmetric methods have also been developed to achieve enantioselective dearomatization. acs.orgnih.gov For this compound, such strategies could provide access to novel, three-dimensional structures, although specific applications to this derivative are not widely reported.
The reduction of the 7-azaindole core can lead to a variety of saturated and partially saturated derivatives. Catalytic hydrogenation is a common method for this transformation. acs.org The regioselectivity of the hydrogenation (i.e., reduction of the pyrrole ring versus the pyridine ring) can often be controlled by the choice of catalyst and reaction conditions. thieme-connect.com For example, hydrogenation of indoles, a related heterocyclic system, is a challenging task due to the stability of the aromatic system, but can be achieved using catalysts like Pt/C under acidic conditions in water. nih.gov The asymmetric hydrogenation of azaindoles to afford chiral azaindolines has been reported using ruthenium catalysts with chiral ligands. thieme-connect.com In the case of this compound, catalytic hydrogenation would be expected to yield the corresponding di- or tetrahydro-pyrrolo[2,3-b]pyridine derivatives, providing access to scaffolds with different spatial arrangements and properties. acs.org
Interconversion and Modification of Existing Functionalities
The ability to transform existing functional groups on the this compound scaffold is a powerful tool for synthetic chemists. These transformations allow for the late-stage diversification of intermediates, enabling the exploration of a wider chemical space and the fine-tuning of structure-activity relationships.
Reduction of Nitro Groups to Amino Groups
The reduction of a nitro group to an amino group is a fundamental transformation that introduces a versatile handle for further derivatization. While direct examples on the this compound core are not extensively documented in readily available literature, the reduction of nitro groups on the broader 1H-pyrrolo[2,3-b]pyridine scaffold is well-established. For instance, the synthesis of 5-amino derivatives of 1H-pyrrolo[2,3-b]pyridines has been achieved through the reductive cyclization of dinitropyridine precursors. In a specific example involving the related 6-azaindole (B1212597) system, the reduction of a nitro group on a 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide was accomplished using iron powder in acetic acid to yield the corresponding 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov
Commonly employed methods for the reduction of aromatic nitro groups, which are applicable to this compound derivatives, include catalytic hydrogenation using palladium on carbon (Pd/C) or the use of metal reductants such as tin(II) chloride (SnCl₂) in acidic media. The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.
A pertinent example is the synthesis of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. prepchem.com While the subsequent reduction of this specific nitro compound is not detailed in the same report, the presence of the nitro group provides a clear precursor for the corresponding amine, which can then undergo further reactions.
| Precursor | Reagents and Conditions | Product | Reference |
| 2-Bromo-5-methyl-4-nitropyridine 1-oxide | Fe, Acetic Acid | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| Generic Nitro-azaindole | H₂, Pd/C or SnCl₂/HCl | Amino-azaindole | General Knowledge |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Not specified, but amenable to standard reduction | 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | prepchem.com |
Oxidation Reactions (e.g., of Benzylic Alcohols)
The oxidation of benzylic alcohols to the corresponding aldehydes or carboxylic acids is another key transformation for modifying substituents on the this compound core. These oxidized products can serve as crucial intermediates for various coupling reactions or further functionalization.
While specific examples of oxidizing a benzylic alcohol directly attached to the this compound ring are not readily found in the literature, general methods for the oxidation of benzylic alcohols on related heterocyclic systems are widely applicable. For instance, the synthesis of (1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol provides a suitable substrate for such oxidation reactions. sigmaaldrich.com Furthermore, the synthesis of a 3-hydroxymethyl derivative of a 1H-pyrrolo[2,3-c]pyridine has been reported, which was generated via formylation followed by reduction with sodium borohydride. jst.go.jp This hydroxymethyl group is a prime candidate for oxidation.
Standard oxidation reagents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane are commonly used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to the corresponding carboxylic acid. The choice of oxidant would depend on the desired product and the tolerance of other functional groups present in the molecule.
| Substrate | Reagent | Product | Reference |
| (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol | MnO₂, PCC, or Dess-Martin Periodinane | 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde | General Knowledge, sigmaaldrich.com |
| 3-(Hydroxymethyl)-1H-pyrrolo[2,3-c]pyridine derivative | MnO₂, PCC, or Dess-Martin Periodinane | 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde derivative | General Knowledge, jst.go.jp |
Acylation and Sulfonylation Reactions
The amino group, often introduced via the reduction of a nitro group, is a key nucleophile that readily undergoes acylation and sulfonylation reactions. These reactions are instrumental in building more complex molecules and are frequently employed in the generation of compound libraries for drug discovery.
Acylation: The reaction of an amino-substituted this compound with an acyl chloride or a carboxylic acid (in the presence of a coupling agent) yields the corresponding amide. A specific example is the acylation of 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile with 3-methylbenzoyl chloride, which surprisingly proceeded at the pyrrole nitrogen to yield 1-(3-methylbenzoyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. prepchem.com This highlights the reactivity of the pyrrole NH. In another instance, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was achieved by coupling the corresponding carboxylic acid with various amines using propane (B168953) phosphonic acid anhydride (B1165640) (T3P) as the coupling agent. nih.gov The reaction of amino-substituted pyrrolo[2,3-b]pyridines with acid chlorides in the presence of a base like pyridine is a common strategy to form amide bonds. japtronline.com
| Reaction | Substrate | Reagent | Product | Reference |
| Acylation | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 3-Methylbenzoyl chloride | 1-(3-Methylbenzoyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | prepchem.com |
| Acylation | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Various amines, T3P, DIPEA | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | nih.gov |
| Acylation | Amino-substituted pyrrole | Benzoyl chloride, Pyridine | Benzamido-pyrrole derivative | japtronline.com |
| Sulfonylation | Amino-substituted pyrrole | Sulfonyl chloride, Pyridine | Phenylsulfonamido-pyrrole derivative | japtronline.com |
| Sulfonylation | Pyrazole (B372694) amine | Pyrazole sulfonyl chloride | Pyrazole-4-sulfonamide | nih.gov |
Protective Group Chemistry for Pyrrole and Pyridine Nitrogen Atoms
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex this compound derivatives. Both the pyrrole and pyridine nitrogen atoms can exhibit reactivity that may interfere with desired transformations, necessitating their temporary masking.
The pyrrole nitrogen is particularly susceptible to deprotonation and subsequent reaction with electrophiles. Common protecting groups for the pyrrole nitrogen include the tert-butyloxycarbonyl (Boc) group and various sulfonyl groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. fishersci.co.uksci-hub.se However, for activated pyrroles, basic deprotection conditions have also been reported. sci-hub.se
A particularly useful protecting group for the pyrrole nitrogen in the context of 1H-pyrrolo[2,3-b]pyridine synthesis is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group is introduced using SEM-Cl and a base. Its utility has been demonstrated in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, where it was crucial for the success of a subsequent Buchwald-Hartwig amination reaction. mdpi.comnih.gov However, the deprotection of the SEM group can be challenging. mdpi.comnih.gov A two-step procedure involving treatment with trifluoroacetic acid (TFA) followed by a basic workup is often employed. mdpi.com During this process, the release of formaldehyde (B43269) can lead to side reactions, including the formation of tricyclic eight-membered ring systems. mdpi.com
The pyridine nitrogen, being less nucleophilic than the pyrrole nitrogen, is less commonly protected. However, in certain cases, particularly when harsh conditions are employed, protection might be necessary. N-oxidation to the pyridine-N-oxide is a possible strategy, which can later be reversed by reduction.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Application Context | Reference |
| SEM | SEM-Cl, Base | TFA followed by NaHCO₃ | Protection of pyrrole N for subsequent amination | mdpi.comnih.gov |
| Boc | Boc₂O, Base | Acidic conditions (e.g., TFA, HCl) or basic for activated pyrroles | General pyrrole N protection | fishersci.co.uksci-hub.se |
Novel Derivatization Methodologies for Library Generation
The demand for new therapeutic agents has driven the development of high-throughput synthesis and the generation of compound libraries. For the this compound scaffold, several methodologies have been adapted for the rapid synthesis of diverse derivatives.
One powerful approach involves the use of solid-phase synthesis. This technique allows for the efficient construction of a large number of compounds by anchoring the starting material to a solid support and performing sequential reactions. The final products are then cleaved from the resin. For the related pyrrolo[2,3-d]pyrimidine system, a facile solid-phase synthesis of tetrasubstituted derivatives has been described, starting from resin-bound dimeric peptoids. rsc.org This methodology could be adapted for the synthesis of this compound libraries.
Parallel synthesis in solution phase is another widely used strategy. This involves running multiple reactions simultaneously in an array of reaction vessels. For instance, a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was synthesized by coupling a common carboxylic acid intermediate with a diverse set of amines in parallel. nih.gov
Modern synthetic methods like microwave-assisted synthesis have also been employed to accelerate reaction times and improve yields in the preparation of pyrrolo[2,3-b]pyridine derivatives. The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, an isomer of the target scaffold, has been achieved using microwave-assisted Suzuki cross-coupling reactions to introduce aryl diversity. nih.gov
The development of novel synthetic routes that allow for the late-stage functionalization of the this compound core is of paramount importance for library generation. This includes the strategic use of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce a wide range of substituents at various positions of the heterocyclic core. mdpi.comnih.gov
| Methodology | Description | Example Application | Reference |
| Solid-Phase Synthesis | Synthesis on a solid support for efficient purification and high throughput. | Synthesis of a 108-member library of tetrasubstituted pyrrolo[2,3-d]pyrimidines. | rsc.org |
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in an array format. | Synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. | nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Suzuki cross-coupling for the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines. | nih.gov |
| Late-Stage Functionalization | Introduction of diversity in the final steps of a synthetic sequence. | Chemoselective Suzuki-Miyaura and Buchwald-Hartwig couplings on the 1H-pyrrolo[2,3-b]pyridine core. | mdpi.comnih.gov |
Theoretical and Computational Investigations of 5,6 Dimethoxy 1h Pyrrolo 2,3 B Pyridine
Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine. nih.govmtu.edu These methods provide a detailed picture of the molecule's electronic architecture and predict its reactivity and spectroscopic behavior.
Electronic Structure and Reactivity Descriptors: The electronic properties of the molecule are primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. africanjournalofbiomedicalresearch.com For derivatives within the pyrrolopyridine class, DFT calculations are routinely used to determine these values, which are essential for understanding the molecule's stability and reaction potential. tandfonline.comresearchgate.net
Global reactivity descriptors are derived from these orbital energies to quantify chemical behavior. These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such calculations reveal the electron density distribution and help identify the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. tandfonline.com
Spectroscopic Predictions: DFT calculations are also employed to predict vibrational and electronic spectra. Theoretical calculations of FT-IR and Raman spectra, after appropriate scaling, typically show good agreement with experimental data and aid in the assignment of vibrational modes. africanjournalofbiomedicalresearch.com Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths for electronic transitions. researchgate.net For related pyridine (B92270) derivatives, these computational predictions have proven to be a reliable tool for interpreting experimental spectroscopic results. aps.org
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Propensity to accept electrons |
Conformational Analysis and Tautomerism Studies using Computational Methods
The three-dimensional structure of this compound, particularly the orientation of its flexible methoxy (B1213986) groups, is critical to its properties and interactions. Computational methods are essential for exploring its conformational landscape and potential tautomeric forms.
Conformational Analysis: The rotation of the two methoxy groups at the C5 and C6 positions gives rise to different conformers. A Potential Energy Surface (PES) scan is a common computational technique used to investigate these rotational barriers. nih.gov By systematically rotating the dihedral angles associated with the methoxy groups (e.g., C5-C6-O-C and C6-C5-O-C) and calculating the energy at each step, the most stable, low-energy conformations can be identified. nih.gov For the structurally similar 5,6-Dimethoxy-1-indanone, PES scans have been successfully used to determine that the most stable conformer has the methoxy groups oriented in a specific plane relative to the aromatic ring system. nih.gov This analysis is crucial for understanding how the molecule will present itself to biological targets.
Tautomerism Studies: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can theoretically exist in different tautomeric forms, primarily involving the migration of the proton on the pyrrole (B145914) nitrogen. DFT calculations are a standard method to evaluate the relative stabilities of these potential tautomers. nih.gov By optimizing the geometry of each tautomer and calculating its total energy, the most predominant form in different environments (gas phase or solution) can be predicted. For many heterocyclic systems, one tautomer is significantly more stable and thus more abundant under physiological conditions. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are used to predict and analyze its binding to biological targets.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. imist.mastrath.ac.uk Derivatives of 1H-pyrrolo[2,3-b]pyridine are known to act as inhibitors for various protein kinases, such as FGFR, c-Met, and JAKs. rsc.orgnih.govresearchgate.net In a typical docking study, the 3D structure of this compound would be placed into the active site of a target protein. The docking algorithm then samples numerous conformations and orientations, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces to identify the most favorable binding mode. nih.gov These studies can elucidate key interactions, such as hydrogen bonds formed by the pyrrole N-H or pyridine nitrogen, that are crucial for binding affinity. rsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. mdpi.commdpi.com An MD simulation calculates the motion of atoms in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions identified in the docking pose. strath.ac.uknih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation period. mdpi.com These simulations offer a more dynamic and realistic view of the binding event than static docking. dntb.gov.ua
Computational Mechanistic Studies of Synthetic Pathways and Transformations
While numerous synthetic routes for 1H-pyrrolo[2,3-b]pyridine and its derivatives have been established, including modifications of the Madelung and Fischer indole (B1671886) syntheses, as well as cross-coupling reactions like the Suzuki-Miyaura coupling, detailed computational mechanistic studies for these pathways are less common in the literature. mdpi.comrsc.org
Computational chemistry can be used to investigate reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction pathway. Such studies can explain regioselectivity, predict the effects of different catalysts, and guide the optimization of reaction conditions. For complex multi-step syntheses, like those required for substituted pyrrolopyridines, computational mechanistic studies could be a valuable tool for improving yields and developing novel synthetic strategies. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. uran.ua For a class of compounds like substituted 1H-pyrrolo[2,3-b]pyridines, QSAR is a powerful tool for drug design. imist.manih.gov
A QSAR study involves several steps:
Data Set Collection: A series of this compound analogs with experimentally measured biological activity (e.g., IC50 values) is compiled. imist.ma
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov
Validation: The predictive power of the model is rigorously validated using both internal and external test sets of compounds. imist.ma
Structure Activity Relationship Sar Studies and Molecular Design of 5,6 Dimethoxy 1h Pyrrolo 2,3 B Pyridine Analogues
Systematic Evaluation of Dimethoxy Substituent Influence on Biological Activity
The introduction of methoxy (B1213986) groups onto the benzene (B151609) ring of a heterocyclic system can significantly modulate its electronic properties, lipophilicity, and metabolic stability, thereby influencing biological activity. In the context of the broader indole (B1671886) class, methoxy substituents are known to enhance reactivity. chim.it For pyridine (B92270) derivatives, the number and position of methoxy groups are directly related to their antiproliferative activity, with an increase in methoxy substituents often leading to enhanced potency. nih.gov
Positional Effects of Substituents (C-2, C-3, C-4, C-5, C-6) on Pharmacological Profiles
The biological activity of 1H-pyrrolo[2,3-b]pyridine analogues is highly dependent on the nature and placement of substituents around the core scaffold.
C-2 Position: Substitution at the C-2 position is a common strategy for modulating activity. In the development of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, a chemoselective Suzuki–Miyaura cross-coupling at C-2 was a key step in the synthesis. nih.gov The introduction of various aryl groups at this position, such as a 4-methoxyphenyl (B3050149) group, has been successfully achieved. nih.gov However, in some cases, substitution at C-2 can be challenging and lead to undesired side reactions like reduction. nih.gov
C-3 Position: The C-3 position is also critical for activity. For Cdc7 kinase inhibitors, the absence of a substituent on the pyrrole (B145914) nitrogen was found to be crucial, while derivatization at C-3 was a key focus. nih.gov Reaction of a 7-azaindole-3-boronate intermediate was used to introduce further complexity at this position. nih.gov
C-4 Position: The C-4 position is frequently modified to enhance potency and selectivity. In a series of Janus Kinase 3 (JAK3) inhibitors, substituting a cyclohexylamino group at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in inhibitory activity. researchgate.net Subsequent amination at C-4 is a common synthetic step, often following a C-2 coupling reaction. nih.gov
C-5 Position: Introduction of a carbamoyl (B1232498) group at the C-5 position was another key modification that dramatically improved JAK3 inhibitory activity. researchgate.net In the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was hypothesized that introducing a group at the C-5 position could form a beneficial hydrogen bond, and a trifluoromethyl group was successfully used for this purpose. rsc.orgnih.gov
C-6 Position: For a series of colchicine-binding site inhibitors based on a related 1H-pyrrolo[3,2-c]pyridine scaffold, the introduction of various aryl groups at the C-6 position was explored, with an indolyl group proving to be the most potent. nih.gov
The following table summarizes the observed effects of substitutions at different positions on the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Position | Substituent Type | Target/Activity | Observed Effect | Reference(s) |
| C-2 | Aryl groups (e.g., 4-methoxyphenyl) | CSF1R Inhibition | Key site for modulation via cross-coupling. | nih.gov |
| C-3 | Boronate, Hydrazide | Cdc7 Kinase Inhibition | Critical for activity; allows for further derivatization. | nih.gov |
| C-4 | Cyclohexylamino | JAK3 Inhibition | Substitution led to a large increase in potency. | researchgate.net |
| C-5 | Carbamoyl, Trifluoromethyl | JAK3, FGFR Inhibition | Introduction of H-bond acceptors significantly improved activity. | researchgate.netrsc.orgnih.gov |
| C-6 | Aryl groups | Tubulin Polymerization | Modulates antiproliferative activity in related scaffolds. | nih.gov |
Impact of N-1 Substitution on Scaffold Activity and Selectivity
The nitrogen atom at the N-1 position of the pyrrole ring is a crucial interaction point and a site for synthetic modification. Its role can vary significantly depending on the target enzyme.
In many kinase inhibitors, an unsubstituted N-1 position is essential for activity as the N-H group often acts as a hydrogen bond donor, mimicking the interaction of adenine (B156593) in ATP with the kinase hinge region. nih.govnih.gov For instance, in the development of Cdc7 inhibitors, the lack of substitution on the pyrrole nitrogen was found to be critical for enhanced activity. nih.gov
Conversely, in other contexts, substitution at N-1 is a key part of the design strategy. N-methylation of the pyrrole nitrogen was a step in the synthesis of certain phosphodiesterase 4B (PDE4B) inhibitors, although the final N-methylated pyrrolo[3,2-b]pyridine analogue was found to be inactive. nih.gov For synthetic purposes, the N-1 position is often protected with groups like the trimethylsilylethoxymethyl (SEM) group to direct reactions to other parts of the scaffold. nih.gov However, the removal of such protecting groups can be challenging and lead to side products. nih.gov The choice to substitute or leave the N-1 position unsubstituted is therefore a critical design element that must be tailored to the specific biological target.
Scaffold Hopping and Exploration of Pyrrolopyridine Bioisosteres
Scaffold hopping is a powerful drug design strategy used to identify novel core structures that retain the key binding interactions of a known active compound but possess improved properties such as potency, selectivity, or pharmacokinetics. nih.govdtic.mil The 1H-pyrrolo[2,3-b]pyridine scaffold is an excellent candidate for such strategies due to its status as a bioisostere of other important heterocycles like indoles, purines, and pyrrolopyrimidines. nih.govpharmablock.comnih.gov
A notable example of scaffold hopping led to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors. nih.gov Researchers systematically evaluated the placement of nitrogen atoms within the core framework and found that moving from an imidazole-based scaffold to the 1H-pyrrolo[2,3-b]pyridine resulted in a significant increase in potency. nih.gov Similarly, in the pursuit of CSF1R inhibitors, a scaffold hopping approach was envisioned from a pyrrolo[2,3-d]pyrimidine core to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core to explore the structure-activity relationships. nih.govmdpi.com This highlights the utility of the pyrrolopyridine scaffold as a replacement for other heterocyclic systems to generate novel intellectual property and improve drug-like properties.
Applications in Fragment-Based Drug Design and De Novo Design Strategies
Fragment-Based Drug Discovery (FBDD) is a method that identifies small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. pharmablock.com The 1H-pyrrolo[2,3-b]pyridine scaffold is a prime example of a successful fragment in FBDD.
Its ability to act as a "hinge-binder" by forming two crucial hydrogen bonds with the backbone of many protein kinases makes it an excellent starting point for inhibitor design. nih.govnih.gov In fact, two marketed drugs, the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, were discovered using an FBDD strategy that began with a 7-azaindole (B17877) fragment. pharmablock.com
In addition to FBDD, the 1H-pyrrolo[2,3-b]pyridine scaffold is utilized in de novo design strategies, which involve building novel inhibitors based on the structural information of the target's active site. Computational methods, such as those used in Fragment Field Drug Design (FFDD), have been employed to discover novel 1H-pyrrolo[2,3-b]pyridine inhibitors of Salt Inducible Kinase 2 (SIK2), demonstrating the scaffold's utility in computer-aided drug design approaches. google.com
Structure-Based Drug Design (SBDD) for Optimized Molecular Interactions
Structure-Based Drug Design (SBDD) uses high-resolution structural information of the biological target, typically from X-ray crystallography, to design compounds that bind with high affinity and selectivity. The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively optimized using SBDD. nih.govjst.go.jp
For example, in the development of FGFR inhibitors, the design was guided by the co-crystal structure of a parent compound. rsc.org This allowed researchers to rationally introduce a trifluoromethyl group at the C-5 position to form a new hydrogen bond with a specific glycine (B1666218) residue (G485) and to explore larger substituents at the C-3 position to better occupy a hydrophobic pocket. rsc.orgnih.gov This SBDD approach led to a nearly 300-fold improvement in activity for the lead compound. rsc.org
Similarly, the optimization of 11β-hydroxysteroid dehydrogenase type 1 inhibitors began with an indole-based hit, which was then evolved into a highly potent 7-azaindole derivative through SBDD. The design hypotheses were later confirmed by solving the X-ray co-crystal structure of the new inhibitor bound to the enzyme. nih.gov These examples underscore the power of combining the privileged 1H-pyrrolo[2,3-b]pyridine scaffold with SBDD to create highly optimized and potent inhibitors.
Biological Targets and Mechanisms of Action for 5,6 Dimethoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Cellular and Biochemical Mechanisms of Action
Impact on Cell Proliferation and Apoptosis Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines. A study of thirty-two novel pyrrolo[2,3-b]pyridine analogues showed growth inhibition in lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cells, with activity in the micromolar range (0.12 µM to 9.84 µM).
Specifically, one derivative, designated 4h , was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. This compound acts as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are key regulators of cell proliferation and survival. Similarly, research on the related 5,6-disubstituted pyrrolo[2,3-d]pyrimidine scaffold has also identified compounds with broad-spectrum anticancer activity, with some derivatives showing submicromolar GI₅₀ values across multiple cancer cell lines. Mechanistic studies on a related pyrrolo[2,3-d]pyrimidine derivative, compound 5k , revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells. This was associated with an increase in pro-apoptotic proteins such as caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.
| Compound/Series | Cell Lines Tested | Effect | Mechanism of Action | Reference |
| Pyrrolo[2,3-b]pyridine analogues | A549, HeLa, MDA-MB-231 | Growth inhibition (0.12–9.84 µM) | Antiproliferative | |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine) | 4T1 Breast Cancer | Inhibition of proliferation, induction of apoptosis | FGFR inhibition | |
| Compound 5k (pyrrolo[2,3-d]pyrimidine) | HepG2 Liver Cancer | Cell cycle arrest, induction of apoptosis | Increased caspase-3/Bax, decreased Bcl-2 |
Immunomodulatory Effects via T-cell Proliferation Modulation
A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel immunomodulators that function by targeting Janus kinase 3 (JAK3). JAK3 plays a critical role in cytokine signaling pathways that are essential for the proliferation and differentiation of lymphocytes, including T-cells. The inhibition of JAK3 is a recognized strategy for treating autoimmune diseases and preventing organ transplant rejection.
Within this series, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. Crucially, this compound demonstrated a clear immunomodulating effect by inhibiting interleukin-2 (IL-2) stimulated T-cell proliferation. Further optimization studies led to the development of compound 31 , which also exhibited a potent immunomodulating effect on T-cell proliferation stimulated by IL-2. These findings establish the 1H-pyrrolo[2,3-b]pyridine scaffold as a promising foundation for the development of agents that can modulate the immune response by controlling T-cell activity.
Interactions with DNA and Other Biomolecules (as explored for related analogues)
Certain analogues of the pyrrolo[2,3-b]pyridine scaffold have been shown to interact directly with DNA. A study investigating the antiproliferative effects of these compounds found that one of the active derivatives, compound 5d , could efficiently intercalate into calf thymus DNA. This interaction leads to the formation of a stable compound-DNA complex. The proposed mechanism suggests that by intercalating into the DNA structure, the compound may physically block DNA replication, thereby exerting its cytotoxic and antiproliferative effects. This direct interaction with a fundamental biomolecule represents a distinct mechanism of action compared to the more common enzyme inhibition pathways.
Molecular Interactions with Target Proteins
Molecular docking and computational studies have been instrumental in elucidating the interactions between pyrrolo[2,3-b]pyridine derivatives and their protein targets. These studies provide a theoretical basis for the observed biological activities and guide further structural optimization.
For derivatives targeting JAK3 , docking calculations were used to understand how different substituents on the 1H-pyrrolo[2,3-b]pyridine ring affect inhibitory activity. These models helped to rationalize the structure-activity relationships observed in the synthesized compounds.
In the context of cancer targets, molecular docking simulations were performed for pyrrolo[2,3-b]pyridine derivatives against Bruton's tyrosine kinase (BTK) and the V600E mutant of BRAF kinase. The studies on V600E-BRAF inhibitors identified five promising compounds with docking scores superior to the approved drug Vemurafenib. The stability of the ligand-protein complexes was attributed to a combination of hydrogen bonds and hydrophobic interactions with critical amino acid residues in the kinase's active site. Similarly, docking of a 1H-pyrrolo[2,3-b]pyridine derivative (4h ) into the active site of FGFR suggested that a trifluoromethyl group at the 5-position could form a crucial hydrogen bond with the backbone of residue G485, enhancing the compound's inhibitory activity.
These computational approaches consistently highlight the importance of specific hydrogen bonds and hydrophobic interactions in the binding of pyrrolo[2,3-b]pyridine-based inhibitors to their respective kinase targets, providing a roadmap for the design of more potent and selective agents.
Hydrogen Bonding Networks in Ligand-Protein Complexes
The 1H-pyrrolo[2,3-b]pyridine core, also known as the 7-azaindole (B17877) scaffold, is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site. This interaction is fundamental to the inhibitory activity of many derivatives. The nitrogen atom at position 7 of the pyridine (B92270) ring typically acts as a hydrogen bond acceptor, while the hydrogen atom on the pyrrole (B145914) nitrogen at position 1 serves as a hydrogen bond donor. This bidentate hydrogen bonding pattern mimics the interaction of the adenine (B156593) moiety of ATP with the kinase hinge, enabling these compounds to act as competitive inhibitors.
The presence of the 5,6-dimethoxy groups on the 7-azaindole ring can further influence the hydrogen bonding potential of the molecule. The oxygen atoms of the methoxy (B1213986) groups possess lone pairs of electrons and can act as hydrogen bond acceptors. Depending on the specific topology of the binding pocket, these groups can form additional hydrogen bonds with amino acid residues, thereby enhancing the binding affinity and selectivity of the compound. For instance, a methoxy group can interact with the side chains of residues such as aspartic acid, as observed in some kinase inhibitor complexes rsc.org.
The following table summarizes the key hydrogen bonding interactions involving the 1H-pyrrolo[2,3-b]pyridine scaffold and its methoxy substituents.
| Interacting Moiety of Ligand | Type of Interaction | Potential Protein Partner |
| Pyrrole N-H | Hydrogen Bond Donor | Carbonyl oxygen of hinge residue |
| Pyridine N7 | Hydrogen Bond Acceptor | Amide hydrogen of hinge residue |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Amide or side-chain hydrogens |
Hydrophobic and π-Stacking Interactions at Binding Sites
Beyond hydrogen bonding, the binding affinity and specificity of 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine derivatives are significantly influenced by hydrophobic and π-stacking interactions within the protein's binding site. The aromatic 1H-pyrrolo[2,3-b]pyridine core itself is capable of engaging in these non-covalent interactions.
π-Stacking Interactions: The fused aromatic ring system of 1H-pyrrolo[2,3-b]pyridine provides a planar surface for π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, which involve the overlap of π-orbitals, are a significant contributor to the stability of the ligand-protein complex. The electronic nature of the aromatic ring influences the strength of these interactions. The electron-donating nature of the two methoxy groups at the 5 and 6 positions makes the pyrrolo[2,3-b]pyridine ring system more electron-rich. This increased electron density can enhance π-stacking interactions with electron-deficient aromatic rings of amino acid residues within the binding site.
The table below outlines the types of hydrophobic and π-stacking interactions that derivatives of this compound can form.
| Type of Interaction | Ligand Moiety Involved | Potential Protein Residues |
| Hydrophobic | Methyl groups of dimethoxy substituents | Leucine, Valine, Isoleucine, Alanine |
| π-Stacking | 1H-pyrrolo[2,3-b]pyridine ring system | Phenylalanine, Tyrosine, Tryptophan |
ATP-Site Binding Modes
Derivatives of this compound primarily function as ATP-competitive inhibitors, meaning they bind to the ATP-binding site of kinases and prevent the natural substrate, ATP, from binding. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent mimic of the purine ring of ATP, allowing it to occupy the adenine-binding region of the kinase.
The crucial hydrogen bonds formed between the 7-azaindole core and the kinase hinge region anchor the inhibitor in the active site. The substituents on the pyrrolopyridine ring, including the 5,6-dimethoxy groups, then project into adjacent pockets of the ATP-binding site. The orientation of these substituents is critical for determining the inhibitor's selectivity for different kinases, as the size and character of these pockets can vary significantly across the kinome.
The methoxy groups at the 5 and 6 positions can influence the binding mode in several ways:
Conformational Effects: The steric bulk of the methoxy groups can influence the preferred conformation of the inhibitor within the binding site, potentially favoring a binding mode that is more complementary to the target kinase.
Solvation Effects: The presence of the methoxy groups can alter the solvation properties of the inhibitor, which can indirectly affect its binding affinity.
Advanced Analytical Characterization Techniques in Pyrrolo 2,3 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules like 5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine. By mapping the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.
A typical NMR characterization would involve dissolving the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquiring both ¹H and ¹³C spectra.
¹H NMR: This spectrum would reveal the number of distinct protons, their chemical shifts (δ, in ppm), splitting patterns (multiplicity, e.g., singlet, doublet), and integration values (proton count). For this compound, one would expect to observe signals corresponding to the protons on the pyrrole (B145914) and pyridine (B92270) rings, the N-H proton of the pyrrole, and the protons of the two methoxy (B1213986) groups. The coupling patterns between adjacent protons would help to confirm their relative positions on the bicyclic ring system.
¹³C NMR: This spectrum provides information on the different carbon environments within the molecule. Distinct signals would be expected for each carbon atom in the pyrrolo[2,3-b]pyridine core and the two methoxy groups.
Despite a thorough review of available scientific literature and patent databases, specific ¹H and ¹³C NMR spectral data for this compound has not been publicly reported.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
In a patent detailing the synthesis of novel bis-azaindole derivatives, this compound was used as a starting material. Its molecular weight was confirmed by mass spectrometry. google.com
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation | Source |
| Mass Spectrometry | Electron Ionization (EI) | 238 | [M]⁺ (Molecular Ion) | google.com |
This data confirms the molecular weight of a related derivative, which is essential for verifying the successful synthesis of the target compound before its use in further reactions. Analysis of the fragmentation patterns, which would be observed in the mass spectrum, could further corroborate the proposed structure by identifying the loss of characteristic fragments, such as methyl or methoxy groups.
X-ray Crystallography for Solid-State Structural Determination and Protein-Ligand Co-crystal Analysis
For a compound like this compound, a crystal structure would definitively confirm the planar, fused-ring system and the positions of the methoxy substituents. Furthermore, if this compound were to be investigated as a ligand for a biological target, such as a protein kinase, co-crystallography could be employed. This involves crystallizing the protein in complex with the ligand to visualize the specific binding interactions (e.g., hydrogen bonds, hydrophobic interactions) within the protein's active site.
A search of the published scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.
Chromatographic Methods for Purity Assessment and Separation Science (e.g., HPLC)
Chromatographic methods are essential for assessing the purity of chemical compounds and for their separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose in the pharmaceutical industry.
An HPLC analysis of this compound would involve developing a specific method, typically using a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound strongly absorbs light.
The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A typical purity requirement for a research compound is >95%.
Specific HPLC methods or chromatograms for the analysis of this compound are not detailed in the available literature.
Spectroscopic Methods for Electronic Property Probing (e.g., UV-Vis, Fluorescence)
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques are particularly relevant for compounds containing conjugated π-systems, such as the pyrrolo[2,3-b]pyridine scaffold.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows one or more absorption maxima (λ_max), which correspond to electronic transitions within the molecule. The position and intensity of these bands are characteristic of the compound's chromophore. For this compound, the UV-Vis spectrum would be characteristic of the 7-azaindole (B17877) chromophore, with the methoxy substituents potentially causing a slight shift in the absorption maxima compared to the unsubstituted parent compound.
Fluorescence Spectroscopy: Many pyrrolopyridine derivatives are known to be fluorescent. This phenomenon involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength. A fluorescence spectrum would provide information on the emission maximum and the quantum yield (the efficiency of the fluorescence process). These properties are highly sensitive to the molecular structure and the local environment.
Detailed experimental UV-Vis or fluorescence spectra for this compound have not been found in the reviewed literature.
Q & A
Basic Research Question
- Silica gel chromatography : Used for intermediates like (5-(3,4-dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methanone (49% yield) .
- Recrystallization : Ethanol/water mixtures for final products (e.g., 76% yield for deprotected compounds) .
- Distillation : For volatile byproducts in reactions involving THF or dioxane .
How can reaction yields be optimized for this compound derivatives?
Advanced Research Question
- Catalyst screening : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency .
- Solvent optimization : Dioxane/water (3:1) enhances solubility of boronic acids .
- Temperature control : Maintain 105°C for Suzuki coupling to avoid side reactions .
- Yield data : Typical yields range from 49% (chromatography-dependent) to 95% (one-step reactions) .
How to design structure-activity relationship (SAR) studies for this compound-based kinase inhibitors?
Advanced Research Question
- Substituent variation : Replace methoxy groups with halogens or alkyl chains to modulate lipophilicity .
- Bioactivity assays : Test against kinase panels (e.g., VEGFR, PDGFR) using enzymatic IC₅₀ measurements .
- Binding mode analysis : Molecular docking with X-ray structures of kinases (e.g., PDB 1T46) to predict interactions .
What analytical challenges arise in assessing the purity of this compound derivatives?
Advanced Research Question
- Byproduct detection : Use HPLC-MS to identify dimers or dehalogenated products .
- Residual solvents : GC-MS for THF or dioxane traces (limit: <500 ppm per ICH Q3C) .
- Degradation products : Accelerated stability studies (40°C/75% RH) with LC-MS profiling .
How can computational tools predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Retrosynthetic analysis : Tools like Pistachio or Reaxys propose routes using precursor scoring .
- DFT calculations : Model transition states for Pd-catalyzed coupling or nitration .
- Machine learning : Train models on existing reaction data (e.g., yield, solvent) to optimize conditions .
How to resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
